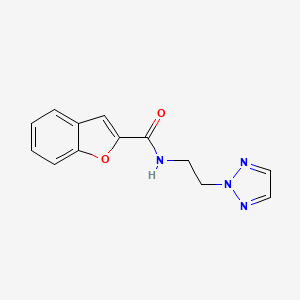

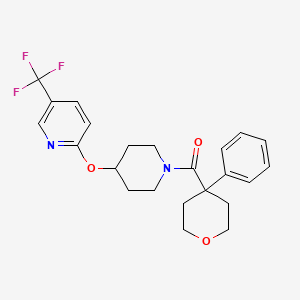

![molecular formula C18H17N3O4S B2974504 (1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1704617-86-6](/img/structure/B2974504.png)

(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound. It is part of a class of compounds known as 1H-benzo[d]imidazoles . These compounds have been found to have a variety of biological activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the design and synthesis of these compounds with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The product is often obtained as a crystalline solid .

Molecular Structure Analysis

1H-benzo[d]imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . They are amphoteric in nature, showing both acidic and basic properties .

Chemical Reactions Analysis

1H-benzo[d]imidazoles are known to interact with DNA, forming non-covalent interactions with the minor groove of DNA . They are classified according to their interaction through a direct or indirect irreversible interaction with nucleotides causing permanent DNA damage .

Physical And Chemical Properties Analysis

1H-benzo[d]imidazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . They show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

科学的研究の応用

Synthesis and Characterization

Oligobenzimidazoles Synthesis : A study by Anand and Muthusamy (2018) detailed the synthesis and characterization of benzimidazole derivatives, exploring their electrochemical, electrical, optical, thermal, and rectification properties. These compounds were synthesized by condensing substituted aromatic aldehydes with 3,4-diaminobenzophenone, followed by oxidative polycondensation. The oligomers exhibited significant thermal stability and conductivity, suggesting their potential in electronic applications (Anand & Muthusamy, 2018).

Biological Evaluation

Antimicrobial Activity : Shankar et al. (2018) synthesized benzimidazole analogs, evaluating their in vitro antimicrobial potential against various bacterial and fungal strains. The study identified compounds exhibiting significant antimicrobial activity, offering potential as new antimicrobial agents (Shankar et al., 2018).

Antioxidant Activity : The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides by Li et al. (2011) demonstrated potent antioxidant activities. These findings suggest that similar compounds, including benzimidazole derivatives, might exhibit antioxidant properties beneficial for pharmaceutical and food preservation applications (Li et al., 2011).

Anticancer Activity : Mullagiri et al. (2018) reported on benzimidazole derivatives as tubulin polymerization inhibitors, showing considerable cytotoxicity against various human cancer cell lines. This highlights the therapeutic potential of benzimidazole derivatives in cancer treatment (Mullagiri et al., 2018).

Environmental Applications

Adsorption Resins for Water Treatment : Zhou et al. (2018) discussed the development of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, showcasing an environmentally friendly fabrication method. This research indicates the potential of similar functionalized materials in water purification and environmental protection (Zhou et al., 2018).

作用機序

Azetidines

Azetidines are four-membered heterocyclic compounds containing nitrogen. They are known to be used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Benzodiazoles

Benzodiazoles, also known as 1,3-diazoles, are five-membered heterocyclic compounds containing two nitrogen atoms. They are known to show a broad range of chemical and biological properties and are used in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-13-3-5-14(6-4-13)26(23,24)15-9-21(10-15)18(22)12-2-7-16-17(8-12)20-11-19-16/h2-8,11,15H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNNWNIHGIGWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)

![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)

![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)

![4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2974437.png)

![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)